2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Overview
Description
“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Scientific Research Applications
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Electrochemical Bromofunctionalization of Alkenes
- This research focuses on the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- The method involves the conversion of various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- This method reduces waste by avoiding chemical oxidants and minimizes the risk of hazardous reagents .
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Biological Potential of Indole Derivatives
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- These compounds are of wide interest because of their diverse biological and clinical applications .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
-
Training Free Radicals for Organic Synthesis
- This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
- The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
- The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
- Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .
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Synthesis of Indole Derivatives
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Researchers have synthesized a variety of indole derivatives for screening different pharmacological activities .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Synthesis of Coumarin Derivatives
- Radical Generation and Reactions
- This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
- The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
- The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
- Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .
properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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